7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)-
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Overview
Description
7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)-: is an organic compound known for its unique structure and properties. It is a crystalline powder that is either colorless or slightly yellow and has a distinct odor. This compound is soluble in ethanol, ether, and chloroform, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- can be achieved through chemical synthesis and microbial methods. The chemical synthesis involves oxidation and rearrangement reactions starting from 2-methyl-1,4-naphthoquinone .
Industrial Production Methods: In industrial settings, the compound is primarily synthesized using chemical methods due to their efficiency and scalability. The process typically involves controlled oxidation and rearrangement reactions under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which are essential in its synthesis.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce various hydroquinone derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing vitamin K and other related compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biology and medicine, the compound is studied for its potential therapeutic properties. It is a precursor in the synthesis of vitamin K, which is essential for blood clotting and bone health .
Industry: Industrially, the compound is used in the production of various chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. As a precursor to vitamin K, it plays a crucial role in the carboxylation of glutamic acid residues in proteins, which is essential for blood clotting. The compound’s structure allows it to participate in various biochemical reactions, making it a versatile molecule in biological systems .
Comparison with Similar Compounds
2-Methyl-1,4-naphthoquinone: A precursor in the synthesis of the compound.
Vitamin K1 (Phylloquinone): A related compound with similar biological functions.
Vitamin K2 (Menaquinone): Another related compound with similar properties.
Uniqueness: What sets 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions. Its role as a precursor to vitamin K highlights its importance in both synthetic and biological contexts .
Properties
CAS No. |
71130-13-7 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-methyl-10-propan-2-yl-4,7-dioxatricyclo[8.2.2.02,9]tetradecane-3,8-dione |
InChI |
InChI=1S/C16H24O4/c1-10(2)16-6-4-15(3,5-7-16)11-12(16)14(18)20-9-8-19-13(11)17/h10-12H,4-9H2,1-3H3 |
InChI Key |
YGYYNOXSKZRUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1)(C3C2C(=O)OCCOC3=O)C |
Origin of Product |
United States |
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